molecular formula C14H15N B14694717 2-(1-Phenylethyl)aniline CAS No. 28534-06-7

2-(1-Phenylethyl)aniline

Cat. No.: B14694717
CAS No.: 28534-06-7
M. Wt: 197.27 g/mol
InChI Key: PONACZUQXOYIQJ-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)aniline is a chemical compound of interest in organic synthesis and research laboratories. This aniline derivative features a phenylethyl substituent, a structural motif that may serve as a versatile building block for the development of more complex molecules. Researchers may explore its applications in the synthesis of pharmaceutical intermediates, functional materials, or as a precursor in catalytic studies. As a primary aniline, it can undergo various characteristic reactions, including diazotization, enabling its incorporation into azo compounds, or serve as a nucleophile in condensation reactions. This product is intended for use in controlled laboratory and research settings by qualified personnel. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Proper safety protocols, including the use of appropriate personal protective equipment, should always be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28534-06-7

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-(1-phenylethyl)aniline

InChI

InChI=1S/C14H15N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11H,15H2,1H3

InChI Key

PONACZUQXOYIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2N

Origin of Product

United States

Synthesis and Properties of 2 1 Phenylethyl Aniline

The preparation of 2-(1-Phenylethyl)aniline can be achieved through several synthetic routes, often involving the reduction of a corresponding imine or the amination of a suitable precursor. One common approach involves the reductive amination of acetophenone (B1666503) with a chiral amine, followed by further transformations. The physical and chemical properties of this compound are crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₅N
Molar Mass197.28 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~300 °C (decomposes)
Melting PointNot available
SolubilityInsoluble in water, soluble in organic solvents

Note: The properties listed are approximate and can vary depending on the specific isomer and purity.

Mechanistic Investigations of Reactions Involving 2 1 Phenylethyl Aniline Scaffolds

Reaction Mechanism Elucidation in Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral olefins and ketones is a fundamental method for producing enantiomerically enriched compounds. While specific mechanistic studies directly involving 2-(1-phenylethyl)aniline in this context are not extensively detailed in the provided search results, the broader principles of asymmetric hydrogenation using aminophosphine (B1255530) ligands and ruthenium catalysts offer valuable insights.

Aminophosphine ligands, which bear structural similarities to the amino group in this compound, are effective in creating chiral ruthenium complexes for the hydrogenation of ketones and imines. rsc.org The stereoelectronic properties of these ligands can be fine-tuned by altering the substituents on the phosphine (B1218219), which in turn influences the enantioselectivity of the hydrogenation process. rsc.orgjst.go.jp A proposed strategy for the asymmetric hydrogenation of challenging substrates like 1,1-diarylethylenes involves a relay approach. nih.gov This method uses a chromium tricarbonyl group to temporarily coordinate to one of the aromatic rings, thereby facilitating the differentiation of the two prochiral faces of the double bond by the hydrogenation catalyst. nih.gov Density functional theory (DFT) calculations have suggested that this chromium coordination impacts the π–π stacking between the substrate and the catalyst's ligand, leading to high enantioselectivity. nih.gov

Detailed Mechanistic Studies of Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. Mechanistic studies of palladium-catalyzed intermolecular hydroamination of vinylarenes with arylamines have revealed key steps in the catalytic cycle. organic-chemistry.orgresearchgate.net An efficient catalytic system often involves a palladium catalyst, such as [Pd(PPh₃)₄] or [Pd(OC(O)CF₃)₂]/DPPF, in the presence of an acid co-catalyst like triflic acid (HOTf). organic-chemistry.org

The proposed mechanism can involve either the nucleophilic attack of the amine on a coordinated styrene (B11656) or the reaction between an activated amine and a sec-phenethyl palladium species. organic-chemistry.org In the case of intramolecular hydroamination of unactivated alkenes, studies have shown that the coordination of the aminoalkene to a dicationic palladium complex activates the alkene for intramolecular nucleophilic attack, forming a palladium alkyl complex. acs.orgresearchgate.net The turnover-limiting step in this process has been identified as the protonolysis of the Pd-C bond of this intermediate. acs.orgresearchgate.net Interestingly, kinetic studies have revealed an unusual inverse dependence of the reaction rate on the substrate concentration, which is attributed to the carbamate (B1207046) protecting group of the aminoalkene acting as a Brønsted base and inhibiting the crucial protonolysis step. acs.org

Nucleophilic Substitution Mechanism Studies on 1-Phenylethyl Derivatives

Nucleophilic substitution reactions at the benzylic carbon of 1-phenylethyl derivatives are mechanistically diverse and have been the subject of extensive investigation. wikipedia.orgacs.orggacariyalur.ac.inorganic-chemistry.orglibretexts.orglibretexts.orgsavemyexams.comyoutube.comyoutube.com The mechanism can range from a concerted S(_N)2 process to a stepwise S(_N)1 reaction involving a carbocation intermediate, and can also proceed through a borderline mechanism. wikipedia.orgorganic-chemistry.org

Gas-Phase and Solution-Phase Mechanistic Differences

Theoretical studies using the PM3 method have shown that in the gas phase, the nucleophilic substitution reactions of 1-phenylethyl chlorides with phenoxide and thiophenoxide nucleophiles proceed through a concerted S(_N)2 mechanism. koreascience.kr The potential energy surface is characterized by a double-well profile with a transition state situated between two stable ion-dipole complexes. koreascience.kr In contrast, reactions in aqueous solution are more complex. The increased stabilization of the carbocation by the methyl group in 1-phenylethyl derivatives (compared to benzyl (B1604629) derivatives) makes the S(_N)1 pathway more favorable in solution. koreascience.kr The significant difference in reaction barriers between the gas phase and solution phase is largely due to the strong solvation of the nucleophile and leaving group in solution. nih.gov

Transition State Analysis and Energy Profiles

The nature of the transition state in these reactions is highly dependent on the substituents on the aromatic rings of the substrate and nucleophile, as well as the solvent. rsc.org For the reaction of 1-(Y-phenyl)ethyl chlorides with X-anilines in methanol, an isokinetic point is observed, indicating a change in the sign of the Hammett reaction constant ρ(_x) as the electron-donating ability of the substituent Y is varied. rsc.org This is interpreted in terms of a transition state where bond formation between the nucleophile and the carbocation, formed in a pre-equilibrium ion-pair step, is nearly complete. rsc.org This phenomenon is coupled with a transition state imbalance. rsc.org For gas-phase reactions, theoretical calculations indicate a tighter transition state for reactions with phenoxides compared to thiophenoxides. koreascience.kr

Application of Cross-Interaction Constants as Mechanistic Probes

Cross-interaction constants (ρ(_xy)) are a powerful tool for elucidating the structure of transition states. acs.orgdocumentsdelivered.comacs.org In the reaction of 1-(Y-phenyl)ethyl chlorides with X-anilines in methanol, an unusually large ρ(_xy) value is observed. rsc.org The magnitude and sign of this constant provide information about the extent of bond formation and breaking in the transition state. A large negative ρ(_xz) value was found in the aminolysis of 1-phenylethyl arenesulfonates with anilines in methanol, suggesting a four-center transition state involving a hydrogen bond between the nucleophile and the leaving group. koreascience.kr This indicates a loose, open transition state structure. koreascience.kr

Mechanistic Pathways in Oxidative Amination

Oxidative amination allows for the formation of C-N bonds through a formal oxidative cross-coupling. The mechanism of these reactions can vary depending on the catalyst and the nature of the reactants. nih.govnih.govacs.org

In the iron- or manganese-catalyzed para-selective oxidative amination of phenols with primary or secondary anilines, the proposed mechanism involves the coupling of a liberated anilino radical and a metal-ligated phenoxyl radical. nih.gov When using certain secondary anilines like 2-aminonaphthalene derivatives, which are strong nucleophiles, the mechanism can involve the coupling between an iron-ligated phenoxyl radical and a neighboring nucleophilic 2-aminonaphthalene ligand. nih.gov For the oxidative amination of phenols with secondary diarylamines under metal-free conditions, the accepted mechanism involves the coupling between a tertiary anilino radical and the nucleophilic phenol(ate). nih.gov

Recent studies on dual catalytic systems combining photoredox and nickel catalysis for the asymmetric carbonylative coupling of α-chloroalkylarenes and amines suggest a radical-mediated pathway. acs.org An aminium radical cation intermediate is proposed, which is then trapped by the chiral nickel catalyst to induce enantioselectivity. acs.org

Studies on the Role of Intermediates in Multi-Step Syntheses

The synthetic utility of the this compound scaffold often lies in its role as a key intermediate in multi-step reaction sequences. Understanding the formation, stability, and reactivity of transient species derived from this scaffold is crucial for optimizing reaction conditions, controlling selectivity, and elucidating reaction mechanisms. Mechanistic studies, employing a combination of experimental and computational techniques, have shed light on the pivotal role of various intermediates, including imines and iminium ions, in transformations involving this compound.

A notable pathway for the synthesis of substituted anilines, including derivatives of the this compound framework, involves a catalyst- and additive-free reaction between (E)-2-arylidene-3-cyclohexenones and primary amines. This transformation proceeds through a sequential imine condensation–isoaromatization pathway. nih.gov The initial step is the formation of a cyclohexenylimine intermediate. This is followed by an isoaromatization process, driven by imine–enamine tautomerization and an exocyclic double bond shift, which ultimately leads to the stable aniline (B41778) product. nih.gov

In reactions involving the this compound scaffold, the corresponding imine or its protonated form, the iminium ion, can serve as a key electrophilic intermediate. Iminium ions are particularly reactive species due to the positive charge on the nitrogen atom, which enhances their susceptibility to nucleophilic attack. nih.gov The generation of these fleeting intermediates is often the gateway to the construction of more complex molecular architectures.

Recent research has focused on leveraging highly electron-deficient iminium ions in a general approach to amine synthesis. This strategy involves the rapid intermolecular reaction of these electron-deficient species, often in a redox-neutral manner that does not necessitate an external reducing agent. Such methodologies highlight the potential for late-stage functionalization of complex molecules by harnessing the reactivity of these transient iminium intermediates.

To probe the mechanistic details and the role of these intermediates, researchers employ various analytical and computational tools. For instance, time-resolved NMR spectroscopy can provide real-time data on the formation and consumption of intermediates during a reaction. Computational studies, such as Density Functional Theory (DFT) calculations, offer valuable insights into the energetics of different reaction pathways and the structures of transition states and intermediates that may be difficult to observe experimentally.

The following data tables summarize key aspects of the formation and reactivity of intermediates relevant to the this compound scaffold, based on general principles of imine and iminium ion chemistry.

Table 1: Key Steps in Imine Formation from a Primary Amine and a Carbonyl Compound

StepDescription
1 Nucleophilic attack of the primary amine on the carbonyl carbon.
2 Proton transfer from the nitrogen to the oxygen atom to form a carbinolamine intermediate.
3 Protonation of the hydroxyl group of the carbinolamine by an acid catalyst.
4 Elimination of a water molecule to form a protonated imine (iminium ion).
5 Deprotonation of the iminium ion to yield the neutral imine.

Table 2: Factors Influencing the Reactivity of Imine and Iminium Intermediates

FactorInfluence on Reactivity
Electronic Effects Electron-withdrawing groups on the carbonyl precursor can increase the electrophilicity of the resulting imine/iminium ion.
Steric Hindrance Bulky substituents on either the amine or carbonyl precursor can hinder the initial nucleophilic attack and subsequent steps.
pH of the Medium The reaction rate is often pH-dependent. Acid catalysis is required for the dehydration step, but excessive acidity can lead to non-productive protonation of the amine reactant.
Solvent The choice of solvent can influence the solubility of reactants and intermediates, as well as stabilize charged species like the iminium ion.

By carefully controlling these factors, chemists can manipulate the formation and subsequent reactions of intermediates derived from the this compound scaffold to achieve desired synthetic outcomes.

Synthesis of Substituted this compound Analogs

The synthesis of analogs with substituents on the aniline or phenylethyl moieties allows for the systematic investigation of structure-activity relationships and the optimization of the molecule's performance in specific contexts.

Halogen atoms can be introduced into the this compound framework to modulate its electronic properties and reactivity. For instance, the reaction of 5-chloro-2-nitroanilines with thiophenols can be used to produce substituted anilines. One method involves reacting 2-amino-4-chloro-1-nitrobenzene with sodium phenyl mercaptide in dimethylformamide to yield 2-amino-4-phenylthio-1-nitrobenzene. Another approach involves the reaction of 5-chloro-2-nitroanilines with thiophenols in the presence of potassium carbonate in dimethylformamide. google.com

The introduction of nitro groups onto the this compound backbone is a key strategy for creating precursors for various functional materials. A series of N-(2-phenylethyl)nitroaniline derivatives have been synthesized and characterized. nih.gov For example, 2,4-Dinitro-N-(2-phenylethyl)aniline can be synthesized, which features an intramolecular hydrogen bond between the adjacent amine and nitro groups. nih.gov The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline is achieved by reacting 3,4-dimethoxyphenethylamine (B193588) with 2,4-dinitrofluorobenzene. nih.gov Similarly, N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine can be prepared by reacting l-phenylalanine (B559525) with 4-methylsulfonyl-2-nitrofluorobenzene. nih.gov Another derivative, N-(2-Nitro-1-phenylbutyl)aniline, can be synthesized through a one-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions.

A novel method for producing substituted anilines involves the reaction of benzyl azides with ortho or para electron-withdrawing groups in concentrated sulfuric acid. chemrxiv.org This reaction proceeds via an aziridine (B145994) ring intermediate, which then opens to form an imine that is subsequently hydrolyzed to the aniline. chemrxiv.org

Derivative NameStarting MaterialsKey Features
2,4-Dinitro-N-(2-phenylethyl)anilineNot SpecifiedIntramolecular N-H···O hydrogen bond. nih.gov
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline3,4-dimethoxyphenethylamine, 2,4-dinitrofluorobenzeneIntramolecular N—H⋯O hydrogen bond. nih.gov
N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalaninel-phenylalanine, 4-methylsulfonyl-2-nitrofluorobenzeneIntramolecular N—H⋯O hydrogen bond. nih.gov
N-(2-Nitro-1-phenylbutyl)anilineAniline, nitroalkane, aldehydeSynthesized via one-pot nitro-Mannich reaction.
Substituted anilinesBenzyl azides with electron-withdrawing groupsFormed via aziridine intermediate and hydrolysis. chemrxiv.org

The introduction of alkyl and aryl groups can influence the steric and electronic properties of the this compound scaffold. A catalyst- and additive-free method has been developed for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This reaction proceeds through an imine condensation–isoaromatization pathway. beilstein-journals.org Additionally, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can be reduced to form 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, which can then be used to create more complex derivatives. mdpi.com The synthesis of various aryl-substituted monoazines has also been achieved using organolithium reagents. researchgate.net

Hydrazone derivatives of this compound can be synthesized, which are of interest for their potential applications in various fields. These are typically prepared through the condensation reaction of a hydrazine (B178648) with a ketone or aldehyde. nih.gov For instance, substituted phenylhydrazines can be reacted with 2,6-hydroxyacetophenone in anhydrous ethanol (B145695) with an acetic acid catalyst to form phenylhydrazone intermediates. nih.gov These intermediates can then be further reacted with chloroformic esters to produce carbonate derivatives. nih.gov Another example involves the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) to yield a hydrazide-hydrazone derivative, which can then be used in further heterocyclization reactions. nih.gov

Introduction of Additional Chiral Centers or Stereogenic Elements

Introducing additional chiral centers into the this compound structure can lead to diastereomers with distinct three-dimensional arrangements and potentially different chemical and physical properties. nih.gov Chirality is a key consideration in the design of molecules for specific biological or catalytic functions. nih.gov The reaction of sulfonimidoyl fluorides with anilines in the presence of Ca(NTf2)2 has been shown to produce chiral sulfonimidamides with an inversion of the stereocenter at the sulfur atom. wur.nl This method allows for the stereocontrolled synthesis of these chiral molecules. wur.nl

Design and Synthesis of Bidentate and Multidentate Ligands Based on the this compound Framework

The this compound scaffold is an excellent starting point for the design of bidentate and multidentate ligands for coordination chemistry. By incorporating additional donor atoms, these ligands can chelate to metal centers, forming stable complexes with applications in catalysis and materials science. For example, new polyaniline derivatives based on ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, have been synthesized and characterized. rsc.org The properties of the resulting polymers can be tuned by changing the substituent on the aniline monomer. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H-NMR and ¹³C-NMR spectra, chemists can piece together the molecule's structure.

¹H-NMR (Proton NMR) analysis of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the two phenyl rings would typically appear in the downfield region (δ 6.5-7.5 ppm). Protons on the aniline ring are influenced by the electron-donating amino group (-NH₂) and the ortho-alkyl substituent, leading to complex splitting patterns. The protons of the phenylethyl group would include a methine (CH) proton and a methyl (CH₃) group, which would appear as a quartet and a doublet, respectively, due to spin-spin coupling. The amine (-NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C-NMR (Carbon-13 NMR) provides information on the different carbon environments in the molecule. A typical spectrum for this compound would display 14 distinct signals, assuming free rotation allows all aromatic carbons to be unique. The signals for the carbon atoms in the phenyl rings would be found in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen atom (C-NH₂) would be shifted downfield. The aliphatic carbons of the phenylethyl side chain—the methine (CH) and methyl (CH₃) carbons—would appear in the upfield region of the spectrum. kpi.ua While specific experimental data for this compound is not detailed in the provided sources, data for analogous structures like N-(1-Phenylethyl) Aniline and 2-Methyl-N-(1-phenylethyl) Aniline support these general principles of spectral interpretation. rsc.org

Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is predictive, based on general principles and data from analogous compounds.

Assignment ¹H-NMR ¹³C-NMR
Expected δ (ppm) Expected δ (ppm)
Aromatic CH (x9) 6.5 - 7.5 (multiplets) 110 - 148
-NH₂ Variable, broad singlet N/A
-CH(Ph)CH₃ Quartet ~40 - 50

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS-EI, ESI)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₁₄H₁₅N), the calculated monoisotopic mass is 197.120449 g/mol . epa.gov An HRMS analysis using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this exact mass, confirming the compound's molecular formula. epa.govnist.gov

In a typical mass spectrum, the parent molecule fragments in a predictable manner. For this compound, common fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): This would result in a significant fragment ion at m/z 182 ([M-15]⁺).

Benzylic cleavage: Cleavage of the bond between the two aliphatic carbons could generate a stable benzyl cation or tropylium (B1234903) ion at m/z 91.

Formation of an aminotropylium ion: Cleavage alpha to the aniline ring could also occur.

These fragmentation patterns, observed using techniques such as ESI in tandem with collision-induced dissociation (CID), provide a fingerprint that helps to confirm the molecule's isomeric structure. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Technique Reference
Molecular Formula C₁₄H₁₅N - epa.gov
Average Mass 197.281 g/mol - epa.gov
Monoisotopic Mass 197.120449 g/mol HRMS epa.gov
Expected [M+H]⁺ ~198.128 ESI-MS researchgate.net

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and aromatic components.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. researchgate.net

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings. researchgate.net

Aliphatic C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the ethyl side chain.

N-H Bending: A strong band around 1600-1620 cm⁻¹ is typically assigned to the scissoring (bending) vibration of the primary amine. researchgate.net

C=C Ring Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings. researchgate.net

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually appears in the 1250-1340 cm⁻¹ range. nist.gov

Table 3: Expected FTIR Absorption Bands for this compound This table is predictive, based on characteristic functional group frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Reference
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Primary Amine researchgate.net
Aromatic C-H Stretch 3000 - 3100 Phenyl Rings researchgate.net
Aliphatic C-H Stretch 2850 - 3000 Ethyl Group -
N-H Bend 1600 - 1620 Primary Amine researchgate.net
Aromatic C=C Stretch 1450 - 1600 Phenyl Rings researchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.

The analysis would yield the absolute configuration of the chiral center at the ethyl group, distinguishing between the (R) and (S) enantiomers. Furthermore, it would provide precise measurements of bond lengths, bond angles, and torsion angles. This data reveals the molecule's conformation in the solid state, including the relative orientation of the two phenyl rings. nih.gov

The crystal packing can also be analyzed, detailing intermolecular interactions such as hydrogen bonds involving the amine group's hydrogen atoms and the nitrogen's lone pair. These interactions are crucial for understanding the solid-state properties of the material. nih.gov While a specific crystal structure for this compound was not identified in the searched literature, the principles of the technique remain applicable for its complete structural characterization. nih.gov

Research Findings and Developments

Recent research has continued to expand the utility of chiral amines like 2-(1-Phenylethyl)aniline. Advances in catalytic systems, including the use of iridium complexes with phosphine-phosphoramidite ligands, have led to highly enantioselective methods for the synthesis of a wide range of chiral amines. nih.gov Furthermore, the development of one-pot chemo-biocatalytic processes, such as the synthesis of R-1-phenylethyl acetate (B1210297) from acetophenone (B1666503), showcases the integration of different catalytic strategies to achieve efficient and stereoselective transformations. abo.firesearchgate.net

Conclusion

Catalytic Asymmetric Synthesis Approaches

The enantioselective synthesis of this compound and its derivatives is predominantly achieved through the asymmetric reduction of the corresponding imine, N-(1-phenylethylidene)aniline. Transition metal-catalyzed hydrogenation and other catalytic methods have emerged as powerful tools for this transformation.

Transition Metal-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral imines is a direct and atom-economical route to chiral amines. nih.gov This method has been extensively studied, with various transition metal catalysts and chiral ligands being developed to achieve high yields and enantioselectivities.

The success of asymmetric imine hydrogenation is highly dependent on the substrate structure. For the synthesis of this compound, the key precursor is N-(1-phenylethylidene)aniline. The substrate scope for the asymmetric hydrogenation of N-aryl imines derived from acetophenones has been investigated using ruthenium complexes with pybox (2,6-bis(oxazoline)pyridine) and monodentate phosphite (B83602) ligands. These catalysts have demonstrated good activity with a diverse range of substrates, yielding the corresponding amines in high enantioselectivities. rsc.org

However, the hydrogenation of imines presents challenges not seen with their ketone analogs. Imines are susceptible to hydrolysis, can exist as a mixture of E/Z isomers that may interconvert during the reaction, and both the imine substrate and the amine product can act as catalyst poisons by coordinating to the metal center. nih.gov The presence of sterically similar aryl groups on the imine, as in the case of N-(1-phenylethylidene)aniline, makes enantioselective differentiation by the catalyst a significant challenge. nih.gov Asymmetric hydrogenation of 1,1-diaryl-substituted double bonds without a nearby coordinating group is fundamentally difficult, often resulting in low enantioselectivities. nih.gov

The design of chiral ligands is paramount for achieving high enantioselectivity in transition metal-catalyzed hydrogenations. The choice of ligand influences the steric and electronic environment around the metal center, which in turn dictates the facial selectivity of the hydrogenation.

For the asymmetric hydrogenation of N-aryl imines, various classes of chiral ligands have been employed with iridium and ruthenium catalysts. These include P,N ligands, which have expanded the application range of iridium catalysts for the hydrogenation of unfunctionalized enamines. ua.es The development of C1-symmetric ligands has also proven effective in achieving high enantioselectivity in iridium-catalyzed hydrogenations. dicp.ac.cn

In the context of reducing N-(1-phenylethylidene)aniline, organocatalytic methods have also been explored. Prolinamides have been used as organocatalysts for the hydrosilylation of this imine with trichlorosilane (B8805176). The design of these catalysts involves understanding the supramolecular complex formed between the catalyst, trichlorosilane, and the imine substrate, where hydrogen bonding plays a crucial role.

A study on the enantioselective hydrogenation of N-(1-phenylethylidene)aniline highlighted the importance of the catalyst system. The results from various catalytic systems are summarized in the table below.

Catalyst PrecursorChiral LigandSolventPressure (bar)Temp. (°C)Conversion (%)ee (%)
[Rh(COD)Cl]₂(S,S)-MCCPMMeOH702510085 (R)
[Rh(COD)Cl]₂(R,R)-MCCPMBenzene (B151609)702510083 (S)
[Rh(COD)Cl]₂(S,S)-BPPMMeOH702510079 (R)
[Rh(COD)Cl]₂(R)-ProphosMeOH702510028 (R)
[Ir(COD)Cl]₂(S,S)-MCCPMMeOH70251018 (R)

Data sourced from a study on the enantioselective hydrogenation of N-(1-phenylethylidene)aniline.

This data illustrates the profound effect of both the metal precursor and the chiral ligand on the enantioselectivity of the reaction. Rhodium-based catalysts generally outperform iridium for this specific substrate under the tested conditions.

The concept of double asymmetric hydrogenation can be extended to the synthesis of C2-symmetric anilines, which are valuable as chiral ligands and auxiliaries. While a direct double hydrogenation of a diimine to produce a C2-symmetric bis(1-phenylethyl)aniline is not widely reported, related strategies highlight the potential of this approach.

A notable strategy involves a double C-H activation of N,N-dimethylanilines catalyzed by Rh₂(S-DOSP)₄. nih.gov This method allows for the direct synthesis of structurally complex C2-symmetric anilines. nih.gov The second C-H activation proceeds with the same stereochemical induction as the first, leading to a high enantiomeric excess for the C2-symmetric product. nih.gov This demonstrates that a single chiral catalyst can control two consecutive stereoselective transformations on the same molecule.

Another relevant example is the Ir/SpinPHOX complex-catalyzed double asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. This process yields chiral 3,6-disubstituted-2,5-diketopiperazines with high diastereoselectivity and enantioselectivity. The reaction is believed to proceed through a processive mechanism where a single catalyst molecule hydrogenates both C=C double bonds without the dissociation of the partially reduced intermediate.

These examples of double asymmetric transformations provide a conceptual framework for the potential development of double asymmetric hydrogenation of suitable diimine precursors to access C2-symmetric anilines related to this compound.

Metal-Catalyzed Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for forming C-N bonds. Palladium-catalyzed hydroamination of alkynes offers a route to imines, which can then be reduced to the corresponding amines.

A simple and efficient protocol for the hydroamination of arylacetylenes with anilines utilizes palladium(II) iodide as a catalyst in the absence of any additional ligands. This method proceeds under mild conditions with high regio- and stereoselectivity.

The choice of palladium salt is crucial for the success of the reaction. While palladium acetate (B1210297) and palladium dichloride show little to no activity, palladium iodide provides good yields of the hydroamination product. The reaction tolerates a range of functional groups on both the aniline (B41778) and the arylacetylene.

EntryPalladium CatalystAnilineArylacetyleneYield of Imine (%)Overall Yield of Amine (%)
1Pd(OAc)₂AnilinePhenylacetylene0-
2PdCl₂AnilinePhenylacetylenetrace-
3PdI₂AnilinePhenylacetylene73 (NMR)75
4PdI₂4-MethylanilinePhenylacetylene70 (NMR)72
5PdI₂4-MethoxyanilinePhenylacetylene65 (NMR)68
6PdI₂Aniline4-Methylphenylacetylene75 (NMR)78
7PdI₂Aniline4-Methoxyphenylacetylene68 (NMR)70

Data compiled from studies on PdI₂-catalyzed hydroamination.

This methodology provides a versatile and convenient route to a variety of N-(1-arylethyl)anilines, including the parent compound, this compound, through a two-step process.

Titanium-Catalyzed Intermolecular Hydroamination

Titanium-catalyzed intermolecular hydroamination has emerged as a potent method for the synthesis of amines. This reaction involves the addition of an N-H bond of an amine across the carbon-carbon double bond of an alkene. For the synthesis of a this compound derivative, this would typically involve the reaction of a substituted aniline with styrene (B11656).

Research has demonstrated that titanium complexes are effective catalysts for this transformation. acs.org A notable one-pot process combines the Ti-catalyzed hydroamination of alkynes with the subsequent Ti-catalyzed hydrosilylation of the intermediate imine to produce secondary amines. nih.gov Using a catalyst such as [Cp₂TiMe₂], an alkyne and a primary amine are heated, followed by the addition of a silane, to yield the desired secondary amine. nih.gov This method proves particularly effective for aromatic amines, achieving good yields. nih.gov The direct hydroamination of vinylarenes, such as styrene, provides a more direct route to the phenylethylamine scaffold. acs.org

Regioselective Anti-Markovnikov Oxidative Amination

Controlling the regioselectivity of amine addition to an alkene is a significant challenge in organic synthesis. The formation of this compound requires the addition of the aniline nitrogen to the internal carbon of the styrene double bond (a Markovnikov-type product). However, related and synthetically valuable isomers can be accessed via anti-Markovnikov addition.

Recent advances have led to the development of palladium-catalyzed oxidative amination reactions that proceed with anti-Markovnikov selectivity. nih.govnih.gov In this approach, an anionic palladate catalyst is used, which minimizes the electronic bias that typically favors Markovnikov addition and instead promotes a sterically driven transformation. nih.gov The reaction of an alkene with an imide in the presence of the palladate catalyst results in the formation of a terminal imide via trans-aminopalladation. nih.govresearchgate.net Subsequent olefin isomerization can then yield the thermodynamically more stable product. nih.govnih.gov This method represents a significant step forward in oxidative amination technology, enabling the synthesis of terminal amines from readily available alkenes. nih.gov

Reductive Amination Protocols for Chiral Amines

Reductive amination is a cornerstone of amine synthesis and is arguably the most direct method for preparing α-phenylethylamines. berkeley.edu This reaction involves the condensation of a ketone, in this case, acetophenone (B1666503), with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This protocol is particularly valuable for the synthesis of chiral amines. The use of chiral auxiliaries or chiral catalysts can induce stereoselectivity in the reduction step, leading to enantiomerically enriched products. For instance, (R)- or (S)-α-phenylethylamine itself is frequently used as a chiral auxiliary to guide the stereochemical outcome of reductive aminations in the synthesis of other complex molecules. berkeley.edu One reported strategy involves the trichlorosilane reduction of imines derived from α-PEA, which yields the desired products with nearly complete stereochemical induction and in high yields. berkeley.edu

Chan–Lam Amination for N-Arylation

The Chan–Lam amination, also known as the Chan-Evans-Lam coupling, is a versatile and widely used method for forming carbon-nitrogen bonds. nih.gov This copper-catalyzed cross-coupling reaction enables the N-arylation of amines, amides, and other nitrogen-containing functional groups using an arylboronic acid, boronate ester, or organotrifluoroborate as the arylating agent. nih.govscilit.com

The reaction is valued for its generally mild conditions, often running at room temperature and open to the air, with oxygen serving as the terminal oxidant. nih.gov To synthesize a derivative of this compound, one could employ Chan-Lam coupling to arylate a pre-existing amine. The reaction is tolerant of a wide array of functional groups, including sensitive ones like aldehydes and phenols, making it a powerful tool for late-stage functionalization. chemrxiv.org A typical catalytic system involves a copper(II) source, such as copper(II) acetate, and a base in a suitable solvent. chemrxiv.org

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes can perform complex transformations with exceptional chemo-, regio-, and stereoselectivity under mild conditions.

Enzymatic Kinetic Resolution of Racemic Mixtures

Chiral amines like this compound are often synthesized as a racemic mixture of both enantiomers. Enzymatic kinetic resolution is a powerful technique to separate these enantiomers. The principle relies on an enzyme reacting at a different rate with each enantiomer of the racemic substrate. This results in one enantiomer being converted to a new product while the other remains largely unreacted, allowing for their separation.

Lipases are commonly employed for this purpose, catalyzing the acylation of the amine with an acyl donor, such as vinyl acetate. nih.govrug.nl For example, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, is highly effective in this process. nih.govrug.nl The choice of solvent is crucial, as it can significantly influence both the reaction rate and the enantioselectivity. nih.govrsc.org Studies on the analogous resolution of 1-phenylethanol (B42297) show that solvents like n-hexane are often preferred. rug.nlrsc.org

The following table summarizes the effect of different solvents on the kinetic resolution of 1-phenylethanol, a substrate structurally similar to the target amine, providing insight into solvent selection for such reactions.

SolventReaction Yield (%)
n-hexane58.45
n-heptane57.19
toluene48.20
solvent-free45.80
acetonitrile44.21
tetrahydrofuran13.89
Data derived from the lipase-catalyzed resolution of 1-phenylethanol. rsc.org

The following table shows results from a two-phase catalytic system for the resolution of (R,S)-1-phenylethanol, demonstrating the high selectivity achievable.

Reaction MediumConversion (c)Enantiomeric Excess (eep)Enantioselectivity (E)
n-heptane / [EMIM][BF4]40.8%98.9%379.0
n-heptane / [HMIM][BF4]36.1%98.4%239.0
toluene / [EMIM][BF4]34.6%97.4%148.0
Data from the kinetic resolution of (R,S)-1-phenylethanol using Burkholderia cepacia lipase and vinyl acetate in a biphasic system containing an ionic liquid (e.g., [EMIM][BF4]).

Immobilized Enzyme Systems in Organic Solvents

To improve the practicality and economic viability of biocatalysis, enzymes are often immobilized on solid supports. Immobilization enhances the stability and robustness of the enzyme, making it more resistant to changes in temperature or pH. Crucially, it allows for the easy recovery of the enzyme from the reaction mixture, enabling its reuse over multiple cycles and facilitating continuous industrial processes.

There are several methods for immobilization, including non-covalent adsorption, physical entrapment, and covalent attachment to a support material like porous glass beads or synthetic resins. The use of immobilized enzymes in non-aqueous organic solvents is particularly advantageous for substrates with poor water solubility. nih.gov While enzymes typically require a certain amount of water to maintain their active conformation, techniques such as using salt hydrates can control the water activity in organic media, preserving catalytic function. Research on immobilized aminotransferases has demonstrated high conversion rates for the synthesis of chiral amines in continuous flow reactors, with conversions reaching over 90% and excellent operational stability over several days.

Multicomponent Reactions and Condensation Strategies

Multicomponent reactions (MCRs) and condensation strategies offer efficient and atom-economical pathways to complex molecular architectures from simple starting materials. These approaches are increasingly favored for their ability to construct multiple bonds and stereocenters in a single operation.

Condensation Reactions for Diimine Ligand Synthesis

Condensation reactions are a cornerstone of synthetic chemistry, often employed in the synthesis of imines and related compounds that can serve as ligands for metal catalysts. While direct synthesis of this compound via this method is not extensively detailed, the principles of condensation are applied to create structurally related molecules. For instance, the condensation of o-hydroxyacetophenones with N,N-dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) yields (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-ones. sioc-journal.cn These intermediates can then undergo further condensation with 1,3-diphenylacetones to produce complex terphenyl derivatives, which can be subsequently cyclized to form 1-hydroxy-2-phenyltriphenylenes. sioc-journal.cn This multi-step condensation sequence highlights the power of this strategy in building complex aromatic systems. sioc-journal.cn

Sequential and One-Pot Synthetic Sequences

Sequential and one-pot syntheses represent a significant advancement in chemical synthesis, minimizing waste and improving efficiency by avoiding the isolation of intermediates. These strategies have been applied to the synthesis of various aniline derivatives. One notable one-pot method involves the conversion of phenols to anilines via a Smiles rearrangement. This process uses a transfer reagent like 2-bromo-2-methylpropionamide in the presence of a base. researchgate.net Phenols with electron-withdrawing groups are particularly reactive in this transformation. researchgate.net

Another powerful one-pot approach involves the synthesis of polysubstituted pyridines through a cascade reaction of aldehydes, phosphorus ylides, and propargyl azide. This sequence includes a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. science.gov While not directly yielding this compound, these sophisticated one-pot sequences demonstrate the potential for creating highly substituted aromatic amines from simple precursors.

Furthermore, one-pot syntheses of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives have been developed using a Pd/C catalyst. researchgate.net This reaction proceeds through the formation of intermediate nitrones and demonstrates the utility of one-pot procedures in synthesizing complex heterocyclic structures from phenylethyl-substituted precursors. researchgate.net

Other Advanced Synthetic Routes

Beyond multicomponent and condensation reactions, other advanced synthetic methodologies provide access to this compound and its analogs. These routes often involve nucleophilic substitution or transformations of readily available cyclic precursors.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a fundamental tool for introducing amine functionalities. The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, a derivative of 2-phenylethylaniline, is achieved through the nucleophilic substitution of 2,4-dinitrofluorobenzene with 3,4-dimethoxyphenethylamine (B193588) in the presence of sodium bicarbonate. nih.gov Similarly, N-(4-methylsulfonyl-2-nitrophenyl)-L-phenylalanine is prepared by the reaction of 4-methylsulfonyl-2-nitrofluorobenzene with L-phenylalanine (B559525). nih.gov

Kinetic studies of the nucleophilic substitution reactions of 1-phenylethyl benzenesulfonates with anilines in a methanol-acetonitrile mixture provide insight into the reaction mechanism. acs.org These studies are crucial for optimizing reaction conditions and understanding the factors that influence the efficiency of forming the C-N bond in structures related to this compound. The mechanism of nucleophilic aromatic substitution on activated aryl halides typically proceeds through an addition-elimination pathway involving a Meisenheimer complex intermediate. libretexts.org

Transformations from Precursors such as Cyclohexanone (B45756) Derivatives

A highly effective method for synthesizing substituted anilines involves the transformation of cyclohexanone derivatives. A palladium on carbon (Pd/C) catalyzed system using ethylene (B1197577) has been reported for the synthesis of anilines from cyclohexanones. acs.org This reaction utilizes ammonium (B1175870) acetate as the nitrogen source and proceeds via a hydrogen transfer mechanism. acs.orgsci-hub.se A variety of substitutions on the cyclohexanone ring are tolerated in this process. acs.org

For example, the reaction of 2-(4-methoxyphenacyl)cyclohexanone with ammonium acetate in the presence of 5% Pd/C under an ethylene atmosphere in 1,4-dioxane (B91453) can be used to generate the corresponding aniline derivative. sci-hub.se This methodology has been successfully applied to the synthesis of various substituted anilines, demonstrating its broad applicability. sci-hub.se

A catalyst- and additive-free method for the synthesis of 2-benzyl-N-substituted anilines has also been developed from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov This reaction proceeds through the formation of a cyclohexenylimine intermediate, followed by an isoaromatization resulting from imine-enamine tautomerization and an exocyclic double bond shift to yield the stable aniline product. nih.gov

Below is a table summarizing the synthesis of an aniline derivative from a cyclohexanone precursor:

Starting MaterialReagents and ConditionsProductYieldReference
Cyclohexanone5% Pd/C, NH₄OAc, CH₃CN, 3 atm C₂H₄, 90 °C, 24 hAniline70% sci-hub.se

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a powerful tool for calculating the electronic structure of molecules and predicting their reactivity. nih.gov This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov The electronic structure of a molecule, including the distribution of electron density and the energies of molecular orbitals, dictates its chemical behavior.

For aniline (B41778), the parent structure of 2-(1-Phenylethyl)aniline, the amino group (-NH2) is a strong electron-donating substituent. This donation of the nitrogen's lone pair of electrons into the phenyl ring's delocalized π-system increases the electron density of the ring, making it more reactive than benzene (B151609). arxiv.org The introduction of the 1-phenylethyl group adds steric bulk and a second phenyl ring, further influencing the electronic properties and geometry. DFT studies on related substituted anilines have shown that such compounds are often nonplanar, a feature that can be rationalized by analyzing the occupied π orbitals. nih.gov

Chemical reactivity can be quantified using conceptual DFT descriptors, which are derived from the changes in energy with respect to the number of electrons. nih.govmdpi.com These descriptors predict the most likely sites for electrophilic, nucleophilic, or radical attack.

Key DFT Reactivity Descriptors:

Chemical Potential (µ): Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. frontiersin.org

While specific DFT calculations for this compound are not extensively published, analysis of analogous molecules allows for qualitative predictions. The nitrogen atom is expected to be a primary site for electrophilic attack, while the electron-rich aromatic rings will be susceptible to electrophilic substitution.

Table 1: Conceptual DFT Descriptors and Their Significance

DescriptorFormulaSignificance
Chemical Potential (µ) µ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of a molecule to react; related to electronegativity.
Chemical Hardness (η) η ≈ ELUMO - EHOMOMeasures molecular stability and resistance to charge transfer.
Global Electrophilicity (ω) ω = µ2 / 2ηDescribes the propensity of a species to act as an electrophile.
Fukui Function (f(r)) VariesIdentifies the most reactive regions or atoms within a molecule.

Note: EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. These values are typically calculated using DFT.

Molecular Orbital (MO) Theoretical Studies on Reaction Pathways and Transition States

Molecular Orbital (MO) theory describes chemical bonds in terms of molecular orbitals that are spread across the entire molecule. youtube.com Combining MO theory with computational methods like DFT allows for the detailed investigation of reaction mechanisms. This involves mapping the potential energy surface of a reaction, identifying stable intermediates, and locating the transition states that connect them. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

A theoretical study on the closely related 2-phenylethyl radical provides a powerful example of this approach. nih.gov Using DFT (UB3PW91/6-31G(d,p) level), researchers investigated the relative stability of the open-chain radical versus a bridged form where the phenyl ring interacts with the radical center. The calculations revealed that the open form is more stable than the bridged form by 10.1 kcal/mol. nih.gov Furthermore, the transition state for the rearrangement of the bridged to the open radical was located, and its activation energy was calculated to be 3.96 kcal/mol. nih.gov

Such studies are critical for understanding potential reaction pathways and rearrangements that molecules like this compound might undergo under various conditions, such as in radical reactions or during catalytic cycles.

Table 2: Calculated Enthalpy and Activation Energy for 2-Phenylethyl Radical Isomers

SpeciesRelative Enthalpy (kcal/mol)
Open Radical 0.0
Bridged Radical 10.1
Transition State (Bridged → Open) 14.06
Activation Energy (Bridged → Open) 3.96

Data sourced from a DFT study on the 2-phenylethyl radical. nih.gov

Solvation Models in Mechanistic Studies (e.g., PM3-SM3, DFT-PCM)

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational solvation models are therefore essential for accurate mechanistic studies. These models simulate the effect of the solvent environment on the solute molecule.

Two main types of solvation models are commonly used:

Explicit Solvation: Individual solvent molecules are included in the calculation. This is computationally very expensive but provides a detailed picture of solute-solvent interactions.

Implicit Solvation (Continuum Models): The solvent is treated as a continuous medium with a defined dielectric constant. This is a more computationally efficient approach.

The PM3-SM3 (Parameterized Model 3 - Solvation Model 3) is a semi-empirical continuum solvation model. nih.govresearchgate.net It is designed to predict free energies of solvation in aqueous solutions and accounts for effects like hydrophobicity. nih.govresearchgate.net While computationally fast, its accuracy can be limited for certain classes of molecules, particularly those containing nitrogen. nih.govresearchgate.net

A more widely used and generally more accurate approach is to combine DFT with a Polarizable Continuum Model (PCM) . In the DFT-PCM method, the solute is placed in a cavity within the dielectric continuum representing the solvent. The solute's electron density is allowed to polarize in response to the solvent's dielectric field, and vice-versa. This method has been successfully applied to study the reactivity of various molecules in both gas and aqueous phases. nih.govnih.govaps.org For a molecule like this compound, using a DFT-PCM model would be crucial for accurately predicting its behavior in solution-phase reactions.

Quantum Chemical Calculations for Catalyst Design and Optimization

The chiral nature of this compound makes it and its derivatives valuable as ligands in asymmetric catalysis. Quantum chemical calculations play a vital role in the rational design and optimization of catalysts based on such ligands.

By modeling the catalyst-substrate complex, these calculations can:

Predict the three-dimensional structure of the complex.

Elucidate the mechanism of the catalytic cycle, including the identification of key intermediates and transition states.

Explain the origin of enantioselectivity by comparing the activation energies of the pathways leading to different stereoisomers.

For instance, studies on the related compound 2-chloro-N-(1-phenylethyl)aniline highlight its use as a ligand precursor in transition-metal catalysis, such as palladium-catalyzed Suzuki-Miyaura couplings. The chirality introduced by the 1-phenylethyl group is instrumental in achieving enantioselectivity in reactions like allylic alkylation. DFT calculations can model the transition states of these reactions, revealing the steric and electronic interactions that favor the formation of one enantiomer over the other. Similarly, DFT has been used to investigate the direct amination of benzene on a nickel surface, providing insights into reaction intermediates and the role of the metal catalyst. unt.edu These principles are directly applicable to optimizing catalytic systems that employ this compound as a chiral ligand.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be used to confirm or identify molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and the accurate prediction of chemical shifts (δ) is a significant area of computational research. researchgate.net

The most common method for calculating NMR parameters is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.net The calculation first determines the absolute shielding tensor (σ) for each nucleus in the molecule. The chemical shift is then calculated by comparing this shielding to the shielding of a reference compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net

δ = σref - σsample

The accuracy of these predictions can be remarkable, often reproducing experimental values to within 0.2-0.3 ppm for ¹H nuclei and 2-4 ppm for ¹³C nuclei when using appropriate DFT functionals and basis sets. researchgate.net To further enhance accuracy, machine learning algorithms have been developed that use results from inexpensive quantum mechanics methods to predict chemical shifts at a level comparable to very high-level, computationally expensive theories. arxiv.orgescholarship.orgresearchgate.net These methods can accurately differentiate between subtle diastereomers based on their predicted NMR spectra. arxiv.org While a specific predicted NMR spectrum for this compound is not available in the cited literature, these established methods could be readily applied to generate one.

Table 3: Typical Prediction Errors for NMR Chemical Shifts using Modern Computational Methods

NucleusMethodPrediction Error (vs. High-Level Theory)
¹H iShiftML (Machine Learning)0.11 ppm
¹³C iShiftML (Machine Learning)1.34 ppm
¹⁵N iShiftML (Machine Learning)3.05 ppm
¹⁷O iShiftML (Machine Learning)6.03 ppm

Data reflects the accuracy of a machine learning model (iShiftML) in predicting chemical shieldings relative to high-level CCSD(T) composite theory values. escholarship.org

Applications As Chiral Building Blocks and Catalysts in Advanced Organic Synthesis

Integration into Catalytic Systems

The incorporation of chiral molecules into catalytic systems is a powerful strategy for achieving high levels of enantioselectivity. This can involve using the molecule as a ligand for a metal catalyst or as an organocatalyst itself.

Ligands for Asymmetric Transition Metal Catalysis (e.g., Copper-, Iridium-, Rhodium-catalyzed reactions)

Chiral ligands are crucial components in asymmetric transition metal catalysis, as they create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. The nitrogen and the aromatic system of 2-(1-phenylethyl)aniline make it a potential candidate for ligand synthesis.

Copper-Catalyzed Reactions: Copper catalysis is widely used for various asymmetric transformations, including conjugate additions and C-H functionalizations. While numerous chiral ligands have been developed for copper, specific derivatives of this compound are not commonly reported as a privileged class of ligands for these reactions. Research often focuses on other ligand backbones.

Iridium- and Rhodium-Catalyzed Reactions: Iridium and rhodium are central to highly effective asymmetric hydrogenation reactions. The success of these reactions heavily relies on the design of the chiral phosphine (B1218219) ligands. While ligands derived from chiral backbones are paramount, the literature on ligands specifically synthesized from this compound for these catalytic systems is sparse. Instead, other chiral amines and biaryl systems form the basis of the most successful ligands. For instance, a derivative, 2-chloro-N-(1-phenylethyl)aniline, is noted as a versatile intermediate in organic synthesis, with its 1-phenylethyl group enabling its use in asymmetric catalysis.

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a major class of organocatalysts, often activating substrates through the formation of iminium or enamine intermediates. Despite the potential of its chiral amine structure, this compound is not a widely reported organocatalyst in the scientific literature.

Encapsulation within Porous Materials for Heterogeneous Catalysis

Heterogenizing homogeneous catalysts by encapsulating them within porous materials like metal-organic frameworks (MOFs) or zeolites is a significant area of research. researchwithrutgers.comsmolecule.com This approach aims to combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchwithrutgers.com While this is a promising strategy for a wide range of catalytic systems, there are no specific, prominent examples in the literature of this compound being encapsulated within such materials for heterogeneous catalysis. researchwithrutgers.comsmolecule.com

Precursors for Complex Chemical Structures

Chiral building blocks are fundamental starting materials for the synthesis of more complex molecules, including specialized ligands and natural products.

Synthesis of Atropisomeric Phosphoramidites

Phosphoramidites are a highly successful class of chiral ligands, particularly in copper- and rhodium-catalyzed asymmetric reactions. A key feature of many of these ligands is atropisomerism, a type of chirality arising from restricted rotation around a single bond.

The synthesis of these ligands often involves the reaction of a chiral diol with a phosphorus source and a chiral amine. A well-known example is the Feringa-type phosphoramidites. The synthesis of these ligands, however, typically utilizes chiral secondary amines like bis-[(S)-1-phenylethyl]amine. researchgate.net A general procedure for synthesizing a related phosphoramidite (B1245037) ligand is outlined below.

Table 1: Representative Synthesis of a Phosphoramidite Ligand

Step Reactants Reagents Product
A (R)-(+)-1,1'-bi(2-naphthol) Phosphorus trichloride, 1-methyl-2-pyrrolidinone (R)-(−)-(1,1′-Binaphthalene-2,2′-dioxy)chlorophosphine
B (−)-bis-[(S)-1-phenylethyl]amine n-Butyllithium Lithium bis-[(S)-1-phenylethyl]amide

This table outlines the synthesis of a Feringa-type ligand, which uses a related chiral amine, not this compound, illustrating the general synthetic strategy for this class of compounds. researchgate.net

While this compound possesses the necessary chiral amine functionality, its use as a precursor for this specific class of atropisomeric phosphoramidite ligands is not documented in the reviewed scientific literature. The steric bulk of the ortho-substituent might pose challenges in the synthesis or affect the final ligand's catalytic performance.

Construction of N-Heterocycles (e.g., Indoles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and aniline (B41778) derivatives are common starting materials for many of these structures. While direct examples of the use of this compound in well-known indole (B1671886) syntheses like the Bischler-Mohlau or Fischer indole synthesis are not readily found in the literature, the general principles of these reactions suggest its potential applicability.

The Bischler-Möhlau indole synthesis, for instance, involves the reaction of an α-bromo-acetophenone with an excess of an aniline to form a 2-aryl-indole. wikipedia.orgnih.gov The reaction proceeds through the formation of an α-anilino-ketone intermediate, followed by cyclization and aromatization. The bulky 2-(1-phenylethyl) group could influence the regioselectivity of the cyclization step. Similarly, the synthesis of quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govnih.gov An N-alkynyl derivative of this compound could potentially undergo such a transformation to yield a highly substituted quinoline.

The Pictet-Spengler reaction, a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure, is another important method for synthesizing tetrahydroisoquinolines and other related heterocyclic systems. ebrary.netwikipedia.orgnumberanalytics.com While typically employing β-phenylethylamines, the core reactivity could potentially be adapted for aniline derivatives in intramolecular cyclization strategies.

Formation of Pharmaceutically Relevant Scaffolds

The development of novel molecular scaffolds is a key objective in drug discovery. The structural features of this compound make it an interesting candidate for the synthesis of such scaffolds. For example, benzodiazepines, a class of psychoactive drugs, are commonly synthesized through the condensation of o-phenylenediamines with ketones. nih.govchemrevlett.com A derivative of this compound, such as a diamino-substituted version, could serve as a precursor for novel benzodiazepine (B76468) analogues.

Furthermore, quinazolines, which are present in a variety of biologically active compounds, can be synthesized from 2-alkynyl-aniline derivatives and nitriles. researchgate.net The incorporation of the 2-(1-phenylethyl) moiety could lead to quinazoline (B50416) derivatives with unique three-dimensional structures, potentially influencing their biological activity. The synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives as novel inhibitors of the MCR-1 protein, which confers colistin (B93849) resistance, highlights the importance of substituted anilines in developing new therapeutic agents. nih.gov Phenethylamine and tryptamine (B22526) derivatives are also known for their affinity towards serotonin (B10506) receptors, and the structural motifs present in this compound are relevant to this class of compounds. nih.govnih.gov

Bioconversion Systems Incorporating Chiral Amine Functionality

The production of enantiomerically pure chiral amines is of paramount importance for the pharmaceutical industry. Biocatalysis, utilizing enzymes such as lipases and transaminases, has emerged as a powerful tool for the kinetic resolution of racemic amines. While specific studies on the bioconversion of this compound are limited, extensive research on the closely related compound 1-phenylethylamine (B125046) provides strong evidence for the potential of these enzymatic systems.

Lipases are widely used for the kinetic resolution of chiral amines and alcohols through enantioselective acylation. The enzyme Candida antarctica lipase (B570770) B (CALB) has been shown to be particularly effective in the resolution of 1-phenylethylamine. nih.gov The use of specific acyl donors, such as ethyl methoxyacetate, can significantly enhance the reaction rate. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethylamine and Related Compounds

EnzymeSubstrateAcyl DonorSolventProductEnantiomeric Excess (ee)Reference
Candida antarctica lipase B (CALB)1-PhenylethylamineEthyl methoxyacetateToluene(R)-N-(1-Phenylethyl)acetamide>99% nih.gov
Lipase PS2-Amino-1-phenylethanol2,2,2-Trifluoroethyl butyrateOrganic media(R)-N-(1-Hydroxy-2-phenylethyl)butanamide~100% chemeurope.com
Burkholderia cepacia lipase(R,S)-1-PhenylethanolVinyl acetate (B1210297)n-Heptane(R)-1-Phenylethyl acetate99% (substrate) researchgate.net

This table presents data for compounds structurally related to this compound to illustrate the potential of lipase-catalyzed resolution.

Transaminases offer another powerful enzymatic approach for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor, often with high stereoselectivity. While direct deracemization of this compound using transaminases has not been explicitly reported, the successful deracemization of other α-chiral primary amines using a one-pot, two-step cascade reaction catalyzed by ω-transaminases suggests that this methodology could be applicable.

The kinetic resolution of β-alkyl phenylethylamine derivatives has also been achieved through palladium-catalyzed C-H olefination, demonstrating a chemoenzymatic approach to obtaining enantiomerically enriched amines. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-Phenylethyl)aniline, and how are intermediates characterized?

  • Methodology : The synthesis typically involves aromatic nucleophilic substitution between α-methylbenzylamine and nitrobenzene derivatives. For example, (S)-α-methylbenzylamine reacts with 1-fluoro-2-nitrobenzene in DMSO/K₂CO₃ to yield 2-nitro-N-(1-phenylethyl)aniline, followed by methylation (MeI/NaH/HMPA) and catalytic hydrogenation (Pd/C) to obtain the final amine .
  • Characterization : Key techniques include ¹H/¹³C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and FTIR to track functional group transformations. For enantiopure forms, chiral HPLC or polarimetry may be used .

Q. How is this compound utilized in catalysis, and what analytical methods validate its role?

  • Application : It serves as a ligand precursor in asymmetric catalysis. For instance, lithium (R)-N-(1-phenylethyl)anilide, derived from the parent compound, is used in enantioselective alkylation reactions .
  • Validation : Reaction progress is monitored via GC-MS or HPLC to assess enantiomeric excess (ee). X-ray crystallography of metal complexes (e.g., Ni or Ir) confirms ligand coordination modes .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

  • Methodology : Chiral auxiliaries like (-)-sparteine or enantiopure α-methylbenzylamine are employed to control stereochemistry. Kinetic resolution via lipase-catalyzed acetylation can separate enantiomers .
  • Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and low-temperature conditions (-78°C) to maintain selectivity .

Q. How do computational models explain the reactivity of this compound in cross-coupling reactions?

  • Approach : Density functional theory (DFT) calculations analyze transition states in Ni-catalyzed alkyl-electrophile couplings. Key parameters include steric hindrance from the phenylethyl group and electronic effects of substituents on the aniline ring .
  • Validation : Experimental kinetic data (e.g., rate constants) are compared with computational predictions to refine mechanistic hypotheses .

Q. What contradictions exist in reported catalytic efficiencies of this compound-based systems?

  • Analysis : Discrepancies arise from solvent polarity (e.g., THF vs. DMF) and additive effects (e.g., HMPA vs. TMEDA). For example, HMPA enhances reaction yields by stabilizing intermediates but may reduce enantioselectivity in some cases .
  • Resolution : Systematic Design of Experiments (DoE) identifies optimal conditions, balancing yield (58–99%) and ee (70–95%) .

Experimental Design & Data Analysis

Q. How to design a kinetic study for this compound-mediated alkylation reactions?

  • Protocol :

Vary substrate concentrations while keeping catalyst loading constant.

Use in situ FTIR or quenching methods to track intermediate formation.

Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .

  • Data Interpretation : Non-linear Arrhenius plots may indicate competing mechanisms (e.g., radical vs. polar pathways) .

Q. What spectroscopic techniques resolve ambiguities in molecular structure determination?

  • Advanced Tools :

  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity in crowded aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isobaric species (e.g., C₁₅H₁₇N vs. C₁₄H₁₃NO) .

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